2-(2-Bromo-6-methylphenyl)acetonitrile
Description
2-(2-Bromo-6-methylphenyl)acetonitrile is a brominated aromatic nitrile compound featuring a methyl substituent at the 6-position and a bromine atom at the 2-position of the benzene ring. This structure confers unique reactivity and physical properties, making it valuable as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. For example, brominated phenylacetonitriles like 2-(3-Bromo-4-fluorophenyl)acetonitrile (CAS 501420-63-9) and 2-(2-Bromo-5-fluorophenyl)acetonitrile (CAS 886761-96-2) exhibit similar reactivity patterns, with structural variations influencing electronic and steric properties .
Properties
CAS No. |
76574-41-9 |
|---|---|
Molecular Formula |
C9H8BrN |
Molecular Weight |
210.07 g/mol |
IUPAC Name |
2-(2-bromo-6-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H8BrN/c1-7-3-2-4-9(10)8(7)5-6-11/h2-4H,5H2,1H3 |
InChI Key |
HIJUASBMEGOWEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Molecular Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| This compound | C₉H₈BrN | 224.07 | Not explicitly listed | 2-Br, 6-CH₃ |
| 2-(3-Bromo-4-fluorophenyl)acetonitrile | C₈H₅BrFN | 228.03 | 501420-63-9 | 3-Br, 4-F |
| 2-(2-Bromo-6-fluorophenyl)acetonitrile | C₈H₅BrFN | 228.03 | 1514221-32-9 | 2-Br, 6-F |
| (6-Bromo-pyridin-2-yl)-acetonitrile | C₇H₅BrN₂ | 213.04 | 924287-70-7 | Pyridine ring, 6-Br |
| 2-Bromo-4'-methoxyacetophenone | C₉H₉BrO₂ | 243.07 | 2632-13-5 | 2-Br, 4-OCH₃ (ketone group) |
Key Observations:
- Electronic Distribution: Quantum chemical studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives () suggest that non-planar molecular geometries and HOMO/LUMO localization on aromatic rings influence reactivity. Similar trends likely apply to brominated phenylacetonitriles, where electron-withdrawing groups (e.g., Br, CN) stabilize LUMO orbitals, enhancing electrophilic character .
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